Methyl 4-(1,3-oxazol-5-yl)benzoate
Overview
Description
Methyl 4-(1,3-oxazol-5-yl)benzoate is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its diverse applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary target of Methyl 4-(1,3-oxazol-5-yl)benzoate is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes, including ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Mode of Action
this compound acts as an isoform-selective inhibitor of hCA II . It binds to the enzyme and inhibits its activity, thereby affecting the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
The inhibition of hCA II by this compound affects several biochemical pathways. For instance, it has implications in ophthalmology, where hCA II is a target for the treatment of glaucoma
Result of Action
The inhibition of hCA II by this compound can have several molecular and cellular effects. For instance, it has been shown to have a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(1,3-oxazol-5-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(1,3-oxazol-5-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,3-oxazol-5-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Formation of 4-(1,3-oxazol-5-yl)benzoic acid.
Reduction: Formation of 4-(1,3-oxazol-5-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-(1,3-oxazol-5-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1,3-oxazol-5-yl)benzoate: Similar structure but with a different substitution pattern on the aromatic ring.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Contains a sulfonamide group instead of an ester group.
Uniqueness
Methyl 4-(1,3-oxazol-5-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for easy modification, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 4-(1,3-oxazol-5-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNHUUMUCVZCGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363129 | |
Record name | methyl 4-(1,3-oxazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179057-14-8 | |
Record name | methyl 4-(1,3-oxazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-(1,3-oxazol-5-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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